{5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone
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Overview
Description
This compound is a chemical substance with the molecular formula C13H12ClN3O4S2
. It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds involves several steps. Starting from 4-chlorobenzoic acid, new derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford an intermediate. This intermediate was then converted into a sulfonyl chloride, followed by a nucleophilic attack of the amines to give the final sulfonamides .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack . The exact reactions for this specific compound are not detailed in the search results.Scientific Research Applications
Materials Science and Nanotechnology
Carbon Nanotube Functionalization: The compound’s unique structure could be leveraged for functionalizing carbon nanotubes (CNTs). By attaching it to CNTs, researchers aim to enhance their mechanical strength, electrical conductivity, and other properties. Such functionalized CNTs find applications in advanced materials, sensors, and energy storage devices .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit akr1c3, an enzyme involved in steroid metabolism .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets through hydrogen bonding . The carbonyl oxygen of the drug forms a bond with specific amino acids in the ‘oxyanion hole’ of the enzyme .
Biochemical Pathways
Similar compounds have been involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Similar compounds have been shown to be potent and very isoform-selective inhibitors of akr1c3 .
properties
IUPAC Name |
[5-(4-chlorophenyl)sulfonylthiadiazol-4-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O4S2/c14-9-1-3-10(4-2-9)23(19,20)13-11(15-16-22-13)12(18)17-5-7-21-8-6-17/h1-4H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDWBQKIPREMOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(SN=N2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone |
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